molecular formula C19H15N5O3S B2490840 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797553-47-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2490840
CAS No.: 1797553-47-9
M. Wt: 393.42
InChI Key: GAZPYXMKTYBKBO-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds bearing structural motifs related to the queried compound have shown promising antibacterial activity. For instance, novel analogs incorporating the benzo[d]thiazolyl and pyrazol-5-one units have demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These compounds underwent thorough spectral studies and quantitative structure-activity relationship (QSAR) analyses to optimize their antibacterial efficacy (Palkar et al., 2017).

Carbonic Anhydrase Inhibition

Another research direction involves the synthesis of metal complexes with heterocyclic sulfonamide ligands that exhibit potent inhibitory activity against carbonic anhydrase isoenzymes. Such compounds have been synthesized and characterized, showing superior inhibition compared to acetazolamide, a standard inhibitor. This indicates the potential of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Büyükkıdan et al., 2013).

Anticancer Activity

Compounds structurally related to the queried chemical have also been investigated for their anticancer properties. For example, novel pyrazole derivatives have been synthesized and characterized, with some showing promise as anticancer agents through mechanisms that may involve interaction with cellular targets to inhibit cancer cell growth (Gomha et al., 2016).

Herbicidal Activity

The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides demonstrate the potential agricultural applications of compounds within the same chemical family. These studies focus on optimizing substituents to enhance herbicidal activity against a variety of weeds, showing the versatility of these compounds in plant science research (Ohno et al., 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally related to a class of molecules that have been studied for their potential therapeutic effects in Alzheimer’s disease . These molecules have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in neural signaling and inflammation, respectively.

Mode of Action

Given its structural similarity to other compounds with known activity against cholinesterases and lipoxygenase enzymes , it is plausible that it may interact with these targets in a similar manner. This could involve binding to the active sites of these enzymes, thereby inhibiting their activity and altering downstream signaling pathways.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(12-5-6-15-16(7-12)23-28-22-15)21-13-8-20-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPYXMKTYBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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